![molecular formula C54H36N8 B13732331 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene: is an organic compound with the molecular formula C54H36N8 and a molecular weight of 796.92 g/mol . This compound is characterized by its four benzo[d]imidazole groups attached to a central ethene core. It is typically a white crystalline solid and is soluble in various organic solvents such as methanol and ethanol .
Preparation Methods
The synthesis of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene generally involves organic chemical synthesis techniques. One common method includes the reaction of 4-(1H-benzo[d]imidazol-1-yl)benzaldehyde with a suitable reagent to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzo[d]imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzo[d]imidazole compounds.
Substitution: The benzo[d]imidazole groups can undergo substitution reactions with various electrophiles, forming substituted derivatives.
Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s benzo[d]imidazole groups are known for their biological activity, making it useful in the development of pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases where benzo[d]imidazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene involves its interaction with molecular targets through its benzo[d]imidazole groups. These groups can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application, whether it is in medicinal chemistry or material science .
Comparison with Similar Compounds
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene can be compared with other similar compounds such as:
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: This compound has imidazole groups instead of benzo[d]imidazole, which may result in different chemical and biological properties.
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-2-yl)phenyl)ethene: The position of the benzo[d]imidazole group is different, potentially affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct properties useful in various scientific and industrial applications.
Properties
Molecular Formula |
C54H36N8 |
|---|---|
Molecular Weight |
796.9 g/mol |
IUPAC Name |
1-[4-[1,2,2-tris[4-(benzimidazol-1-yl)phenyl]ethenyl]phenyl]benzimidazole |
InChI |
InChI=1S/C54H36N8/c1-5-13-49-45(9-1)55-33-59(49)41-25-17-37(18-26-41)53(38-19-27-42(28-20-38)60-34-56-46-10-2-6-14-50(46)60)54(39-21-29-43(30-22-39)61-35-57-47-11-3-7-15-51(47)61)40-23-31-44(32-24-40)62-36-58-48-12-4-8-16-52(48)62/h1-36H |
InChI Key |
QPAPAFZVDMZWNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N5C=NC6=CC=CC=C65)C7=CC=C(C=C7)N8C=NC9=CC=CC=C98)C1=CC=C(C=C1)N1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


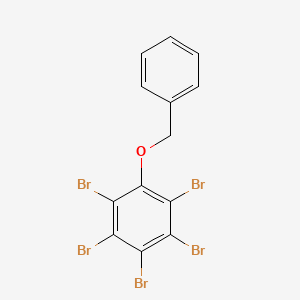
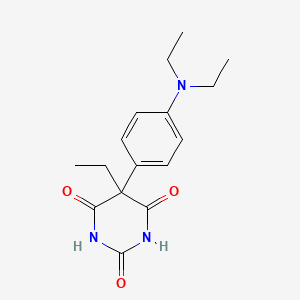



![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)



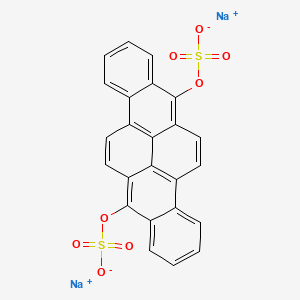
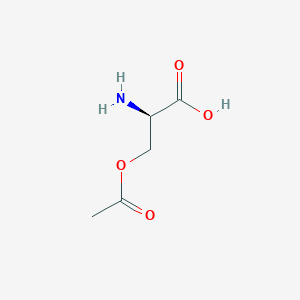
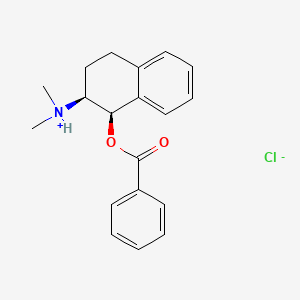
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

